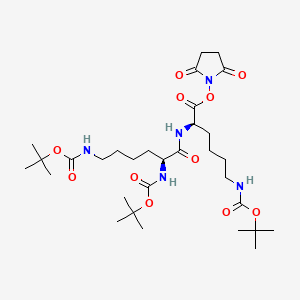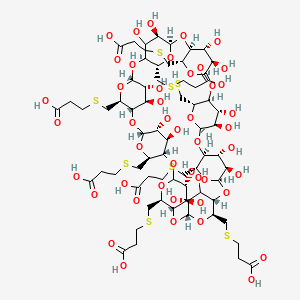
Monothio Sugammadex Sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monothio Sugammadex Sodium is a modified gamma-cyclodextrin compound. It is a derivative of Sugammadex, which is known for its ability to reverse neuromuscular blockade induced by aminosteroid nondepolarizing neuromuscular blocking agents such as rocuronium and vecuronium . This compound has a molecular formula of C69H108O46S8 •xNa and a molecular weight of 1930.09 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Monothio Sugammadex Sodium involves the reaction of gamma-cyclodextrin with tri-n-butylphosphine and halogens (F, Cl, Br, or I) in an organic solvent to obtain an intermediate compound. This intermediate is then reacted with methyl 3-mercaptopropionate in the presence of alkali metal hydride in an organic solvent . Another method involves reacting 6-perdeoxy-6-per-halo-gamma-cyclodextrin with 3-mercapto propionic acid in the presence of alkali metal alkoxide in organic solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, solvent choice, and purification steps to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Monothio Sugammadex Sodium undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as thiols, amines, or halides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Monothio Sugammadex Sodium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference material for analytical standards.
Biology: Studied for its potential to interact with biological molecules and its effects on cellular processes.
Industry: Used in the development of new pharmaceuticals and as a component in various chemical processes.
Mecanismo De Acción
Monothio Sugammadex Sodium exerts its effects by forming tight water-soluble complexes with steroidal neuromuscular blocking drugs at a 1:1 ratio. This encapsulation creates a concentration gradient that favors the movement of the neuromuscular blocking agent from the neuromuscular junction into the plasma, thereby reversing the blockade . The compound does not affect the release or breakdown of acetylcholine .
Comparación Con Compuestos Similares
Similar Compounds
Sugammadex: The parent compound, known for its ability to reverse neuromuscular blockade.
Cyclodextrins: A family of cyclic oligosaccharides with similar structural properties.
Gamma-Cyclodextrin: A specific type of cyclodextrin used as a starting material for the synthesis of Monothio Sugammadex Sodium.
Uniqueness
This compound is unique due to the presence of sulfur atoms, which enhance its binding affinity and specificity for certain neuromuscular blocking agents. This modification allows for more efficient reversal of neuromuscular blockade compared to its parent compound, Sugammadex .
Propiedades
Fórmula molecular |
C69H108O46S8 |
|---|---|
Peso molecular |
1930.1 g/mol |
Nombre IUPAC |
3-[[(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,43R,44R,46R,47R,48R,49R,50R,51R,52R,54R,55R,56R)-5,10,15,20,25,30-hexakis(2-carboxyethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-40-(sulfanylmethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-35-yl]methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C69H108O46S8/c70-31(71)1-8-117-16-24-55-40(86)48(94)64(102-24)111-57-26(18-119-10-3-33(74)75)104-66(50(96)42(57)88)113-59-28(20-121-12-5-35(78)79)106-68(52(98)44(59)90)115-61-30(22-123-14-7-37(82)83)107-69(53(99)45(61)91)114-60-29(21-122-13-6-36(80)81)105-67(51(97)43(60)89)112-58-27(19-120-11-4-34(76)77)103-65(49(95)41(58)87)110-56-25(17-118-9-2-32(72)73)101-63(47(93)39(56)85)108-54-23(15-116)100-62(109-55)46(92)38(54)84/h23-30,38-69,84-99,116H,1-22H2,(H,70,71)(H,72,73)(H,74,75)(H,76,77)(H,78,79)(H,80,81)(H,82,83)/t23-,24-,25-,26-,27-,28-,29-,30-,38-,39-,40-,41?,42?,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68?,69-/m1/s1 |
Clave InChI |
WNIHGHUTZOVWBB-KJVCLXJNSA-N |
SMILES isomérico |
C(CSC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H](C5O)O)O[C@@H]6[C@H](OC([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H](C9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CS)O)O)C(=O)O |
SMILES canónico |
C(CSCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CS)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


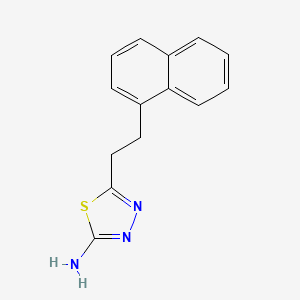
![5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13843661.png)
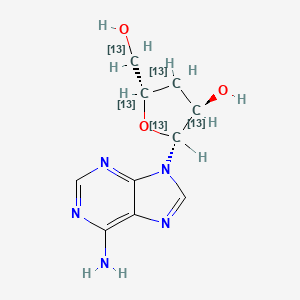
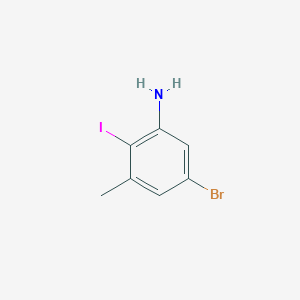
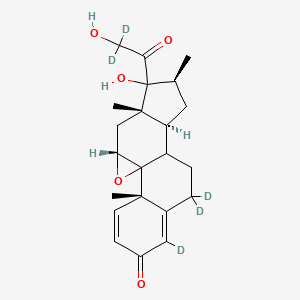
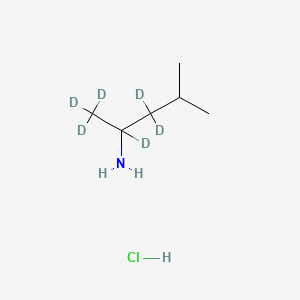

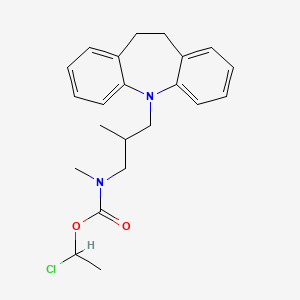
![ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate](/img/structure/B13843693.png)
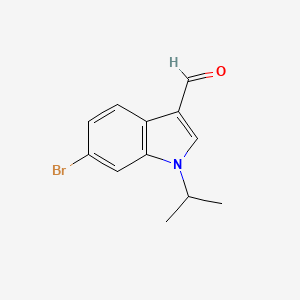

![6,8,9,10-Tetrahydro-6,10-methano-7H-pyrazino[2,3-h][3]benzazepin-7-one](/img/structure/B13843703.png)

